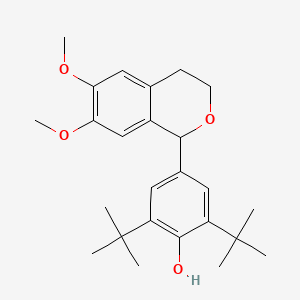![molecular formula C26H22FN5OS B11487920 4-amino-8-(4-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11487920.png)
4-amino-8-(4-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. It contains multiple rings and functional groups.
- The name itself provides information about its composition: it has amino, fluorophenyl, oxo, thia, and triazahexacyclo components.
- Due to its intricate structure, it’s likely to have interesting properties and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not widely documented in the literature.
- considering its complexity, it likely involves multiple steps, including cyclization, functional group modifications, and nitrile formation.
- Industrial production methods may involve specialized equipment and reagents, but these details remain proprietary.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions due to the presence of functional groups like the phenyl ring and the thia moiety.
Reduction: Reduction reactions could occur at the carbonyl group (oxo) or other unsaturated sites.
Substitution: The fluorophenyl group suggests potential substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (for substitution) might be involved.
Major Products: These would depend on reaction conditions and regioselectivity. Products could include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers might study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biomolecules (enzymes, receptors) or its potential as a drug scaffold.
Medicine: If it shows biological activity, it could be explored for therapeutic purposes.
Industry: Perhaps as a precursor for other compounds or materials.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce.
- If it’s biologically active, it likely interacts with cellular targets (proteins, nucleic acids) through specific binding sites.
- Pathways affected could include signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Its extensive ring system and diverse functional groups set it apart.
Remember, due to limited available data, some aspects remain speculative Researchers would need to explore this compound further to uncover its full potential
Properties
Molecular Formula |
C26H22FN5OS |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-amino-8-(4-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile |
InChI |
InChI=1S/C26H22FN5OS/c27-15-6-4-13(5-7-15)19-16(12-28)24-30-23(29)22-20-14-8-10-31(11-9-14)25(20)34-26(22)32(24)17-2-1-3-18(33)21(17)19/h4-7,14,19H,1-3,8-11H2,(H2,29,30) |
InChI Key |
WWEWEVHIRJOUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C3N2C4=C(C5=C(S4)N6CCC5CC6)C(=N3)N)C#N)C7=CC=C(C=C7)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487842.png)
![1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B11487844.png)
![N-(3,5-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11487852.png)
![Ethyl 4-[(4-bromophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11487853.png)
![6-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one](/img/structure/B11487854.png)

![(E)-1-phenyl-2-{4-[(triphenyl-lambda~5~-phosphanylidene)amino]phenyl}diazene](/img/structure/B11487868.png)
![3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487873.png)
![(5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11487881.png)
![1-(3-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11487886.png)
![7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11487891.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11487908.png)
![N-[4-hydroxy-1-methyl-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-nitrobenzamide](/img/structure/B11487913.png)
![5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11487915.png)
